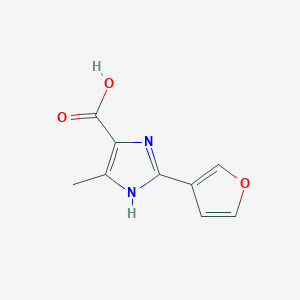![molecular formula C8H6ClNS B13678097 4-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13678097.png)
4-Chlorobenzo[b]thiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzo[b]thiophen-2-amine is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry due to their unique structural properties. The compound features a thiophene ring fused with a benzene ring and an amine group at the 2-position, with a chlorine atom at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[b]thiophen-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of potassium carbonate (K₂CO₃) at room temperature, followed by hydrolysis and subsequent amination .
Industrial Production Methods: Industrial production methods for this compound are often scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzo[b]thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using chlorine or bromine, and nucleophilic substitution using amines or thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophenes.
Scientific Research Applications
4-Chlorobenzo[b]thiophen-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Chlorobenzo[b]thiophen-2-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Benzothiophene: The parent compound without the chlorine and amine groups.
2-Aminobenzothiophene: Similar structure but lacks the chlorine atom.
4-Chlorobenzothiophene: Similar structure but lacks the amine group.
Uniqueness: 4-Chlorobenzo[b]thiophen-2-amine is unique due to the presence of both the chlorine atom and the amine group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C8H6ClNS |
|---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
4-chloro-1-benzothiophen-2-amine |
InChI |
InChI=1S/C8H6ClNS/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4H,10H2 |
InChI Key |
IRSRCXWOWGVLJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(S2)N)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678055.png)
![8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13678060.png)

![3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13678073.png)
![2-(2-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678081.png)

![Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate](/img/structure/B13678090.png)
![9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B13678092.png)
